(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid
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Overview
Description
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the oxane ring, followed by the introduction of the triacetyloxy groups. The final steps involve the addition of the N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl group and the carboxylic acid functionality. Reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid: shares similarities with other oxane derivatives and compounds containing the N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl group.
Glutaminase Inhibitor, Compound 968: This compound is a cell-permeable, reversible inhibitor of mitochondrial glutaminase, used in cancer research.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24F3NO11 |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C22H24F3NO11/c1-10(27)33-15-16(34-11(2)28)18(35-12(3)29)21(4,36-17(15)19(30)31)37-20(22(23,24)25)26-13-6-8-14(32-5)9-7-13/h6-9,15-18H,1-5H3,(H,30,31)/t15-,16-,17-,18+,21?/m0/s1 |
InChI Key |
RPACBOJXEMBPNP-PROCJTSXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](C(O[C@@H]1C(=O)O)(C)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1C(=O)O)(C)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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